1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound known for its unique properties and reactivity. It is characterized by the presence of a diazo group (-N₂) and a trifluoromethyl group (-CF₃), which impart distinct chemical behaviors. This compound is often used as a precursor in organic synthesis due to its ability to generate reactive intermediates.
Preparation Methods
The synthesis of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of trifluoroacetyl chloride with malononitrile. The reaction conditions often require the presence of a base to facilitate the formation of the diazo compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, often facilitated by transition metal catalysts.
Insertion Reactions: In the presence of transition metals, this compound can form metal carbene intermediates, which can insert into X-H bonds (X = C, O, S, N) to form diverse products.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and high-performance polymers.
Mechanism of Action
The mechanism of action of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate involves the generation of reactive intermediates, such as metal carbene species, in the presence of transition metal catalysts. These intermediates can undergo various transformations, including insertion into X-H bonds and ylide formations, leading to the formation of diverse products . The trifluoromethyl group enhances the electrophilicity and reactivity of the diazo functionality, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate can be compared with other diazo compounds, such as:
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ester group instead of a nitrile group.
Diazoacetates: These compounds have a diazo group attached to an acetate moiety and are used in similar types of reactions but lack the trifluoromethyl group, resulting in different reactivity profiles.
Diazomethane: A simpler diazo compound used in organic synthesis, but without the trifluoromethyl group, it has different chemical properties and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electrophilicity and reactivity, distinguishing it from other diazo compounds .
Properties
CAS No. |
129086-93-7 |
---|---|
Molecular Formula |
C4F3N3O |
Molecular Weight |
163.059 |
IUPAC Name |
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4F3N3O/c5-4(6,7)3(11)2(1-8)10-9 |
InChI Key |
RHBPHCXIZRHKAD-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C(C(F)(F)F)[O-])[N+]#N |
Synonyms |
Butanenitrile, 2-diazo-4,4,4-trifluoro-3-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.